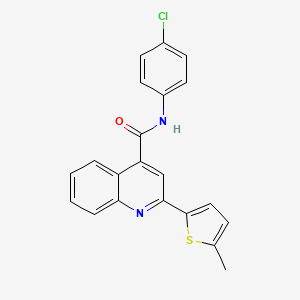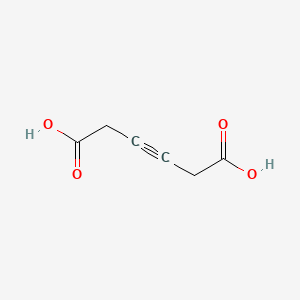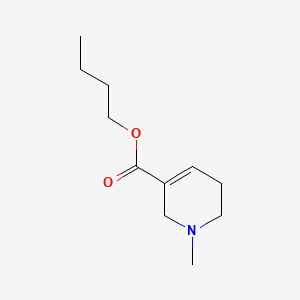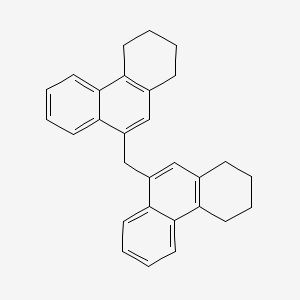
9,9'-Methanediyldi-1,2,3,4-tetrahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanediyl bridge connecting two tetrahydrophenanthrene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 2\text{H}2 \rightarrow \text{C}{14}\text{H}_{14} ]
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying polycyclic aromatic hydrocarbon metabolism.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to diol epoxides by cytochrome P450 enzymes.
Molecular Targets: Interaction with DNA and proteins, potentially leading to mutagenic effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrophenanthrene: A simpler derivative with similar structural features.
Phenanthrene: The parent compound from which 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is derived.
9,10-Dihydrophenanthrene: Another hydrogenated derivative with distinct properties.
Uniqueness: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of the methanediyl bridge, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propiedades
Número CAS |
5472-33-3 |
|---|---|
Fórmula molecular |
C29H28 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
9-(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)-1,2,3,4-tetrahydrophenanthrene |
InChI |
InChI=1S/C29H28/c1-3-11-24-20(9-1)17-22(26-13-5-7-15-28(24)26)19-23-18-21-10-2-4-12-25(21)29-16-8-6-14-27(23)29/h5-8,13-18H,1-4,9-12,19H2 |
Clave InChI |
DGNIDEIGYVKXQG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


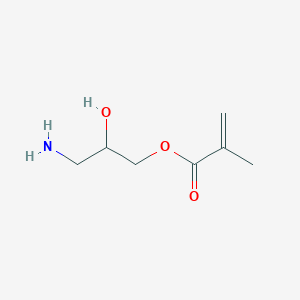
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
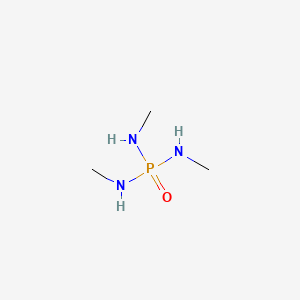
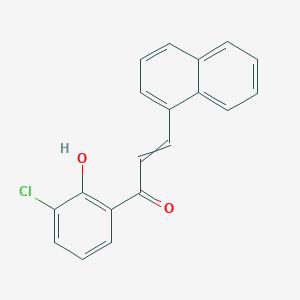
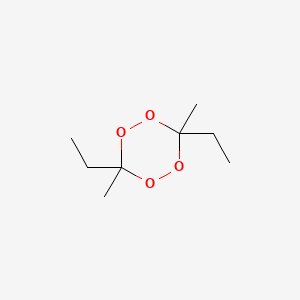

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


